![molecular formula C12H10N2O2 B1370394 3,6-ジヒドロピロロ[3,2-e]インドール-2-カルボン酸メチル CAS No. 107474-65-7](/img/structure/B1370394.png)
3,6-ジヒドロピロロ[3,2-e]インドール-2-カルボン酸メチル
概要
説明
Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various bioactive natural products and their potential therapeutic applications . This compound is particularly interesting because of its structural complexity and the potential biological activities associated with its indole nucleus .
科学的研究の応用
Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate has several scientific research applications. It is used in the synthesis of bioactive natural products, such as antitumor antibiotics and cAMP phosphodiesterase inhibitors . The compound’s indole nucleus is present in various bioactive molecules, making it a valuable intermediate in medicinal chemistry .
作用機序
Target of Action
Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate is a complex organic compound The primary targets of this compound are currently not well-defined in the available literature
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate interacts with its targets and exerts its effects . .
生化学分析
Biochemical Properties
Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as nitric oxide synthase and protein kinase C alpha, influencing their activity and thereby affecting cellular processes . The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation depending on the context of the reaction.
Cellular Effects
The effects of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules, leading to changes in gene expression patterns that affect cell proliferation, differentiation, and apoptosis . Additionally, Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate can alter metabolic pathways, impacting the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target and context . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as enhancing cellular function and promoting healthy metabolic activity . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful.
Metabolic Pathways
Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence the levels of metabolites and the overall metabolic flux within cells . It has been shown to interact with enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle, thereby affecting the energy balance and metabolic state of the cell.
Transport and Distribution
The transport and distribution of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function. The distribution pattern of this compound can affect its overall efficacy and impact on cellular processes.
Subcellular Localization
Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate exhibits specific subcellular localization, which is crucial for its activity and function. This compound can be directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . The subcellular localization of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate can influence its interactions with other biomolecules and its overall impact on cellular function.
準備方法
The synthesis of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate can be achieved through several synthetic routes. One efficient method involves the reaction of 4-iodo-1-(phenylsulfonyl)-5-(trifluoroacetamido)indole with terminal acetylenes in the presence of a palladium (0) catalyst and a copper (I) co-catalyst . This reaction is a one-pot Sonogashira coupling/heteroannulation process. The starting material, amido-iodoindole, is prepared from 5-nitroindole through successive N-protection, reduction of the nitroarene, iodination of the resulting aminoarene, and N-trifluoroacetylation .
化学反応の分析
Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium (0) catalysts, copper (I) co-catalysts, and trifluoroacetic acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with terminal acetylenes in the presence of palladium (0) and copper (I) catalysts results in the formation of 2-substituted 3,6-dihydropyrrolo[3,2-e]indoles .
類似化合物との比較
Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate can be compared with other similar compounds, such as duocarmycin A, duocarmycin B2, and yatakemycin . These compounds also contain the indole nucleus and exhibit significant biological activities, including antitumor and antifungal properties . The uniqueness of Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate lies in its specific structural features and the potential for diverse chemical modifications, which can lead to the development of new bioactive molecules .
特性
IUPAC Name |
methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-6-8-7-4-5-13-9(7)2-3-10(8)14-11/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGBJUKSOPLFSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


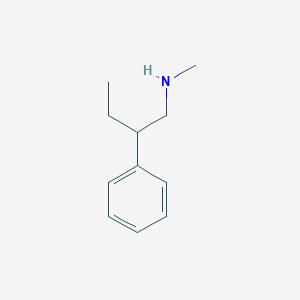
![1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid](/img/structure/B1370315.png)

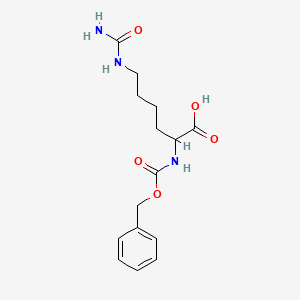

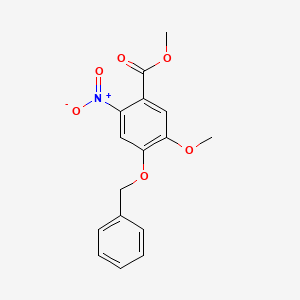



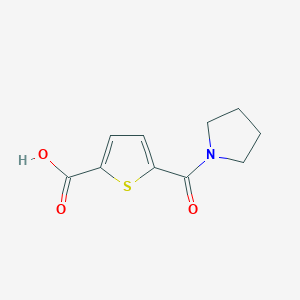
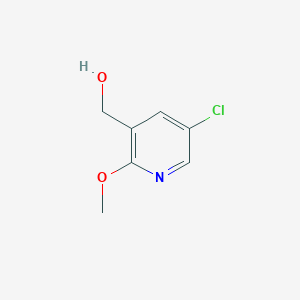

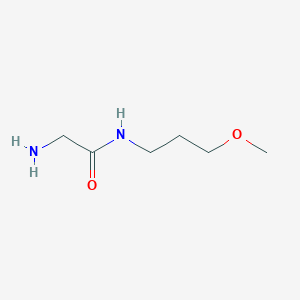
![2-Amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1370344.png)
